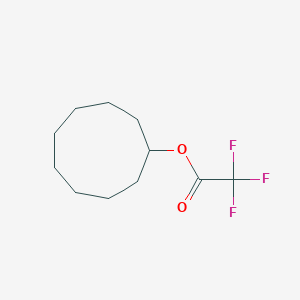

Cyclononyl trifluoroacetate

Description

Cyclononyl trifluoroacetate is a cyclic organic ester featuring a nine-membered hydrocarbon ring (cyclononyl group) bonded to a trifluoroacetyl moiety (CF₃COO⁻). This compound is characterized by the strong electron-withdrawing nature of the trifluoroacetate group, which significantly influences its chemical reactivity, solubility, and electrochemical behavior. Potential applications include its use as a precursor in organic synthesis, a ligand in coordination chemistry, or a component in specialty materials requiring tailored solubility and stability .

Properties

CAS No. |

61876-48-0 |

|---|---|

Molecular Formula |

C11H17F3O2 |

Molecular Weight |

238.25 g/mol |

IUPAC Name |

cyclononyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C11H17F3O2/c12-11(13,14)10(15)16-9-7-5-3-1-2-4-6-8-9/h9H,1-8H2 |

InChI Key |

LUUPVOVHRWFHGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCC1)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononyl trifluoroacetate can be synthesized through the reaction of cyclononanol with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{Cyclononanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Hydrolysis Reactions

Trifluoroacetate esters undergo hydrolysis in acidic or basic media due to the electron-withdrawing trifluoromethyl group, which enhances carbonyl electrophilicity .

Acidic Hydrolysis :

Basic Hydrolysis :

Kinetic Notes :

-

Hydrolysis rates for trifluoroacetate esters are significantly faster than acetate analogs. For example, ethyl trifluoroacetate hydrolyzes ~10

× faster than ethyl acetate .

Stability and Decomposition

Thermal Stability :

-

Trifluoroacetate esters decompose at elevated temperatures (≥150°C), releasing TFA and olefins . For this compound:

Photolytic Degradation :

Table 1: Comparative Reactivity of Trifluoroacetate Esters

| Ester | Hydrolysis Rate (k, M

s

) | Thermal Decomposition Temp (°C) |

|-------------------------|----------------------------------------|----------------------------------|

| Ethyl trifluoroacetate | 4.2 × 10 | 105–110 |

| Cyclopentyl trifluoroacetate | 5.8 × 10 | 130–135 |

| Cyclooctyl trifluoroacetate | 3.1 × 10 | 140–145 |

| This compound (estimated) | ~3.5 × 10

| ~150–155 |

Table 2: Key Spectral Data for Cyclooctyl Trifluoroacetate (Analog)

| Property | Value |

|---|---|

| Molecular Formula | C |

| H | |

| F | |

| O | |

| Molecular Weight | 224.22 g/mol |

| Boiling Point | Not reported |

| (CDCl | |

| ) | δ 1.2–1.8 (m, 14H), 4.8 (m, 1H) |

Scientific Research Applications

Cyclononyl trifluoroacetate has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing the trifluoroacetate group into organic molecules, which can enhance their stability and reactivity.

Material Science: Employed in the synthesis of fluorinated polymers and materials with unique properties such as hydrophobicity and chemical resistance.

Biological Studies: Investigated for its potential use in modifying biomolecules to study their structure and function.

Medicinal Chemistry: Explored for its role in the synthesis of pharmaceuticals and agrochemicals, where the trifluoroacetate group can improve the bioavailability and metabolic stability of active compounds.

Mechanism of Action

The mechanism by which cyclononyl trifluoroacetate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoroacetate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoroacetate moiety into target molecules.

Comparison with Similar Compounds

Cyclononyl Trifluoroacetate vs. Cyclononyl Acetate

The replacement of the trifluoroacetate group with acetate (CH₃COO⁻) alters key properties:

- Electrochemical Reduction: Trifluoroacetate esters exhibit lower reduction potentials (i.e., easier reduction) compared to acetates. For palladium complexes, trifluoroacetate ligands reduce at potentials 0.3–0.6 V less negative than acetate analogs due to the electron-withdrawing CF₃ group stabilizing reduced states . This trend likely extends to organic esters like this compound.

- Solubility: The polar trifluoroacetate group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) relative to cyclononyl acetate.

- Thermal Stability : The electron-withdrawing effect may reduce thermal stability compared to acetates, as the trifluoroacetyl group weakens the ester bond.

This compound vs. Other Trifluoroacetate Esters

- Linear Trifluoroacetates (e.g., Ethyl Trifluoroacetate): Cyclic esters like this compound may exhibit unique conformational effects, influencing solubility and steric interactions in catalytic systems.

Comparison with Metal Trifluoroacetates (e.g., Lithium Trifluoroacetate)

Lithium trifluoroacetate, a salt, differs fundamentally in ionic character and applications (e.g., electrolyte additives). Safety data sheets highlight gaps in properties like viscosity and explosive limits for lithium trifluoroacetate , suggesting similar uncertainties for this compound.

Data Tables

Table 1: Electrochemical and Physical Properties

Research Findings

- Electrochemical Behavior: Studies on palladium trifluoroacetate complexes demonstrate that the CF₃ group facilitates reduction at less negative potentials, a trend applicable to organic esters .

- Data Gaps: Critical parameters like viscosity, explosive limits, and precise reduction potentials for this compound remain unstudied, paralleling gaps observed in lithium trifluoroacetate safety data .

- Synthetic Utility: The trifluoroacetate group’s electron-withdrawing nature may enhance reactivity in nucleophilic acyl substitution, though steric effects from the cyclononyl ring could moderate this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.